molecular formula C18H18N6O4 B2356511 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide CAS No. 1004680-35-6

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2356511
CAS RN: 1004680-35-6
M. Wt: 382.38
InChI Key: JPWYOAMILXMEEL-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide and its derivatives have been synthesized and studied for various biological activities. Key findings include:

  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole derivatives, similar in structure to the compound , have demonstrated significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Antiviral Activity : Derivatives of the compound have been prepared for antiviral evaluation, with some showing promising activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

  • Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, including those structurally related to the compound, have been synthesized and identified for their significant antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

  • Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the compound, have shown notable antitumor activity on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

  • Antitubercular Agents : Novel dihydropyrimidines, structurally similar to the compound, have been synthesized and evaluated for antitubercular activity, showing significant potential against Mycobacterium tuberculosis (Trivedi et al., 2010).

Structural and Spectroscopic Studies

Structural and spectroscopic characterizations of these compounds have also been a focus of research, providing insight into their physical and chemical properties:

  • Spectroscopic Characterisation : Studies on similar compounds have involved detailed spectroscopic characterisation including NMR, IR, and mass spectroscopy, offering insight into their molecular structure and properties (Arslan et al., 2015).

  • Crystal Structure Analysis : Crystallographic studies of pyrazole derivatives have been conducted to understand the geometric parameters and the origin of biological activity (Titi et al., 2020).

  • Molecular Energy Profiles : The conformational flexibility and other molecular properties of related compounds have been explored through molecular energy profiling and theoretical calculations (Arslan et al., 2015).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-9-8-15(23(22-9)18-19-12(4)10(2)16(25)21-18)20-17(26)13-6-5-7-14(11(13)3)24(27)28/h5-8H,1-4H3,(H,20,26)(H,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYOAMILXMEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=C(C(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

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